molecular formula C25H25FN6O2S B2670767 8-((2,4-dimethylphenyl)thio)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1251680-07-5

8-((2,4-dimethylphenyl)thio)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No. B2670767
CAS RN: 1251680-07-5
M. Wt: 492.57
InChI Key: JZJMQHXMZJKRGK-UHFFFAOYSA-N
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Description

8-((2,4-dimethylphenyl)thio)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C25H25FN6O2S and its molecular weight is 492.57. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Agents

  • The compound has been studied for its potential use as an antibacterial and antifungal agent. Various derivatives, such as those incorporating triazolo[4,3-a]pyrazine, have shown efficacy against different microbial strains, including some resistant to standard drugs (Mabkhot et al., 2016).

Anticonvulsant Activity

  • Some derivatives, like substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, have exhibited potent anticonvulsant activity. These compounds have been tested against seizures in animal models and show promising results for the treatment of epilepsy (Kelley et al., 1995).

Synthesis of Novel Heterocyclic Compounds

  • The compound serves as a building block for synthesizing various novel heterocyclic compounds. These synthesized compounds have diverse applications in pharmacology and chemistry due to their unique structural properties (Clark & Elbaum, 2007).

Anti-Inflammatory Evaluation

  • Research into derivatives of triazolo[4,3-a]pyrazine has also involved their anti-inflammatory potential. Some derivatives have been compared to standard drugs like indomethacin, showing active properties in reducing inflammation (Abd Alla et al., 2010).

Molecular Docking Studies

  • The compound and its derivatives have been used in molecular docking studies to predict and enhance their biological activities. This approach helps in understanding the interaction between the compound and biological targets, aiding in drug design (Patil et al., 2021).

properties

IUPAC Name

8-(2,4-dimethylphenyl)sulfanyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O2S/c1-17-3-8-21(18(2)15-17)35-24-23-28-32(25(34)31(23)10-9-27-24)16-22(33)30-13-11-29(12-14-30)20-6-4-19(26)5-7-20/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJMQHXMZJKRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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